Methyl 2-(4-(bromomethyl)benzoyl)benzoate
Overview
Description
Methyl 2-(4-(bromomethyl)benzoyl)benzoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromomethyl group attached to the benzoyl moiety, which is further connected to a benzoate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(bromomethyl)benzoyl)benzoate typically involves the bromination of methyl 2-benzoylbenzoate. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or chloroform. The reaction mixture is usually irradiated with ultraviolet light to initiate the bromination process. The reaction conditions are carefully controlled to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(4-(bromomethyl)benzoyl)benzoate can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: DMF, DMSO, mild temperatures.
Oxidation: KMnO4, CrO3, acidic or basic media.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Major Products Formed:
Substitution: Amines, thiols, alkoxides derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: Methyl 2-(4-(bromomethyl)benzoyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and material science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It is used in the development of drugs targeting specific biological pathways and receptors .
Industry: The compound finds applications in the production of specialty chemicals and polymers. It is used as a catalyst in certain polymerization reactions and as an intermediate in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of Methyl 2-(4-(bromomethyl)benzoyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the carbonyl group can participate in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications .
Comparison with Similar Compounds
- Methyl 2-bromomethylbenzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 2-iodobenzoate
- Methyl 2-(chlorosulfonyl)benzoate
Comparison: Methyl 2-(4-(bromomethyl)benzoyl)benzoate is unique due to the presence of both a bromomethyl group and a benzoyl moiety, which imparts distinct reactivity and functional properties. Compared to Methyl 2-bromomethylbenzoate, it offers additional sites for chemical modifications, making it more versatile in synthetic applications. The presence of the benzoyl group also enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)benzoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-20-16(19)14-5-3-2-4-13(14)15(18)12-8-6-11(10-17)7-9-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFIJHJKANVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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